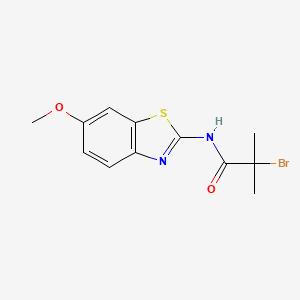
3-(Methyl-m-tolyl-amino)-propionic acid
Übersicht
Beschreibung
3-(Methyl-m-tolyl-amino)-propionic acid (3-MTPA) is a bioactive compound that has been studied for its potential therapeutic applications in various medical conditions. It is a naturally occurring amino acid derivative that has been identified as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are inflammatory compounds that play an important role in the pathogenesis of numerous diseases. 3-MTPA has been studied for its potential to reduce inflammation and pain, and to improve overall health.
Wissenschaftliche Forschungsanwendungen
3-(Methyl-m-tolyl-amino)-propionic acid has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have anti-inflammatory, analgesic, and anti-oxidant properties. In addition, it has been shown to have beneficial effects on the cardiovascular system, including reducing blood pressure, improving blood flow, and reducing the risk of atherosclerosis. Furthermore, 3-(Methyl-m-tolyl-amino)-propionic acid has been studied for its potential to treat pain and inflammation associated with arthritis, and to reduce the risk of cancer.
Wirkmechanismus
The mechanism of action of 3-(Methyl-m-tolyl-amino)-propionic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are inflammatory compounds that play an important role in the pathogenesis of numerous diseases. The inhibition of COX-2 by 3-(Methyl-m-tolyl-amino)-propionic acid leads to a decrease in the production of prostaglandins, which in turn reduces inflammation and pain. In addition, 3-(Methyl-m-tolyl-amino)-propionic acid has been shown to have anti-oxidant properties, which may contribute to its beneficial effects on the cardiovascular system.
Biochemical and Physiological Effects
3-(Methyl-m-tolyl-amino)-propionic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(Methyl-m-tolyl-amino)-propionic acid can inhibit the production of prostaglandins, which in turn reduces inflammation and pain. In addition, 3-(Methyl-m-tolyl-amino)-propionic acid has been shown to have beneficial effects on the cardiovascular system, including reducing blood pressure, improving blood flow, and reducing the risk of atherosclerosis. Furthermore, 3-(Methyl-m-tolyl-amino)-propionic acid has been studied for its potential to treat pain and inflammation associated with arthritis, and to reduce the risk of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(Methyl-m-tolyl-amino)-propionic acid in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, 3-(Methyl-m-tolyl-amino)-propionic acid has been shown to have a variety of biochemical and physiological effects, which makes it a useful tool for studying the mechanisms of various diseases. However, there are also some limitations to using 3-(Methyl-m-tolyl-amino)-propionic acid in laboratory experiments. For example, it is not possible to accurately measure the concentration of 3-(Methyl-m-tolyl-amino)-propionic acid in biological samples, which may limit its use in certain types of experiments.
Zukünftige Richtungen
The potential therapeutic applications of 3-(Methyl-m-tolyl-amino)-propionic acid are still being studied, and there are a number of future directions for research. For example, further research is needed to better understand the mechanism of action of 3-(Methyl-m-tolyl-amino)-propionic acid and its effects on various diseases. In addition, further research is needed to develop more effective methods of synthesizing 3-(Methyl-m-tolyl-amino)-propionic acid and to develop new formulations that can be used in clinical trials. Finally, further research is needed to identify new potential therapeutic applications of 3-(Methyl-m-tolyl-amino)-propionic acid, such as its potential to treat neurological disorders.
Eigenschaften
IUPAC Name |
3-(N,3-dimethylanilino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9-4-3-5-10(8-9)12(2)7-6-11(13)14/h3-5,8H,6-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVDFWYOQCMVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methyl-m-tolyl-amino)-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




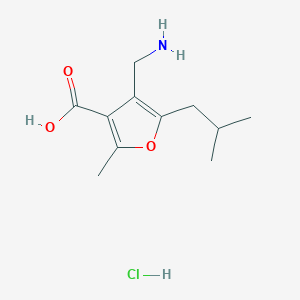
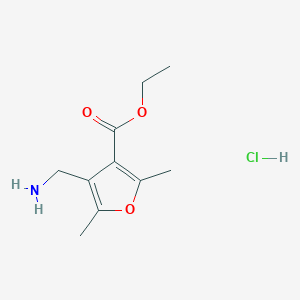
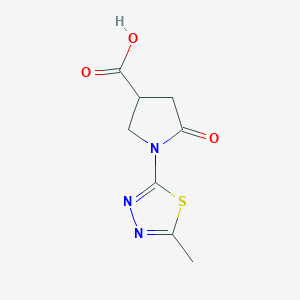
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3170541.png)
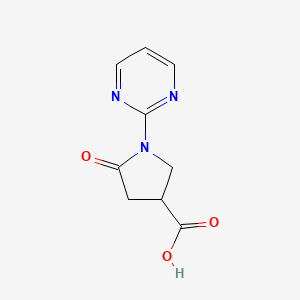
![4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3170551.png)
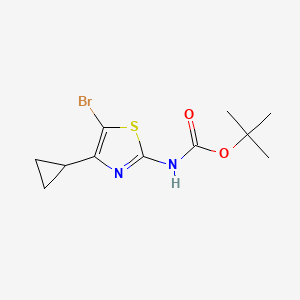
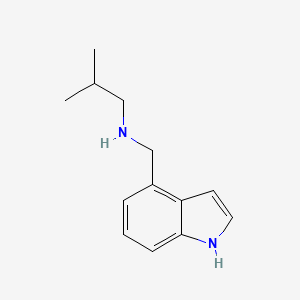
![3-[Ethyl-(4-fluoro-phenyl)-amino]-propionic acid](/img/structure/B3170573.png)
![3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid](/img/structure/B3170574.png)
![3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid](/img/structure/B3170579.png)

